Understanding Piperaquine Resistance: Further research is needed to fully elucidate the mechanisms of piperaquine resistance and identify novel genetic markers associated with resistance. [] Investigating the potential role of additional genes, beyond pfcrt and pfpm2, in mediating resistance is crucial. []
Developing Novel Piperaquine-Based Therapies: Developing new piperaquine-based therapies, including triple ACTs, may be a viable strategy to combat multidrug-resistant P. falciparum. [, ] Carefully evaluating the safety and efficacy of these combinations through clinical trials is essential. []
Optimizing Dosing Regimens: Further research is necessary to optimize piperaquine dosing regimens for specific populations, particularly children, considering their distinct pharmacokinetic profiles and the potential impact of age and body weight on drug exposure. [, , , , ]
Investigating the Role of Metabolites: Research should further investigate the contribution of piperaquine metabolites (M1 and M2) to antimalarial efficacy and explore their potential as targets for drug development. []
Evaluating the Impact of Food on Bioavailability: Although some studies suggest that food intake can enhance piperaquine bioavailability, further investigation is needed to clarify its clinical significance and determine the optimal dietary conditions for maximizing drug absorption. [, ]
Piperaquine is derived from 4,7-dichloroquinoline and piperazine. Its classification falls under the category of antimalarial agents, specifically targeting the Plasmodium species responsible for malaria. The compound is recognized for its long half-life and ability to maintain therapeutic levels in the body over extended periods, which is crucial for effective malaria treatment.
The synthesis of piperaquine involves several chemical reactions, primarily starting from 4,7-dichloroquinoline. Two primary methods have been documented:
Piperaquine's molecular formula is with a molecular weight of approximately 369.31 g/mol. The structure features a quinoline core substituted with chlorine atoms and a piperazine moiety.
Piperaquine undergoes various chemical reactions during its synthesis and metabolism:
Piperaquine exerts its antimalarial effects primarily through inhibition of heme polymerization within the malaria parasite's digestive vacuole. This action leads to toxic accumulation of free heme, which ultimately results in parasite death.
Piperaquine exhibits several notable physical and chemical properties:
Piperaquine is primarily used in treating malaria, particularly in regions where resistance to other antimalarials like chloroquine has developed. Its applications extend beyond treatment:
Piperaquine (chemical name: 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane) is a symmetric bis-quinoline derivative belonging to the 4-aminoquinoline class. Its molecular formula is C~29~H~32~Cl~2~N~6~, with a molecular weight of 535.52 g/mol (monoisotopic mass: 534.21 g/mol) [1] [3] [8]. The structure comprises two identical 7-chloroquinoline moieties linked via piperazine rings to a central propane bridge. This symmetrical design enhances its ability to bind Plasmodium heme, a key mechanism of action [1] [10].
Key physicochemical properties include:
Property | Free Base | Tetraphosphate Salt | |
---|---|---|---|
Molecular Weight | 535.52 g/mol | 927.49 g/mol | |
Water Solubility | <0.1 mg/mL | >50 mg/mL (acidic pH) | |
Melting Point | 199–204°C (dec.) | Not reported | |
Crystallinity | Amorphous | Crystalline | |
Primary Use | Synthesis | Pharmaceutical formulations | [1] [6] [10] |
The large volume of distribution (720.5 L/kg) arises from its lipophilicity and extensive partitioning into red blood cells and tissues [1] [9]. The propane bridge provides conformational flexibility, optimizing interactions with heme in Plasmodium digestive vacuoles [10].
Industrial synthesis of piperaquine involves a multi-step sequence starting from 4,7-dichloroquinoline:
Step 1: Nucleophilic Substitution4,7-Dichloroquinoline reacts with piperazine in a 1:1 molar ratio under reflux conditions. Triethylamine serves as both solvent and base, yielding 7-chloro-4-(piperazin-1-yl)quinoline [7] [10].
Step 2: AlkylationThe intermediate from Step 1 reacts with 1,3-dibromopropane in a 2:1 molar ratio. This step forms the central propane bridge, creating the symmetric bis-quinoline structure [2] [10].
Critical Process Parameters:
Impurity ID | Chemical Name | Origin | Max. Limit | |
---|---|---|---|---|
Imp-2 | 4-Hydroxy-7-chloroquinoline | Hydrolysis | 0.10% | |
Imp-6 | Piperaquine-1-N-oxide | Oxidation | 0.15% | |
Imp-12 | 1,4-Bis(4,7-dichloroquinolinyl)piperazine | Incomplete alkylation | 0.20% | [2] [10] |
Forced degradation studies reveal piperaquine’s susceptibility to oxidation (forming Imp-6 under peroxide exposure) and photolysis (generating Imp-2 under UV light) [10]. Industrial purification employs crystallization from ethanol-water mixtures to achieve >99.5% purity [7].
High Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC-UV is the primary method for purity testing and impurity profiling. Key conditions include:
This method resolves all 12 known impurities, including critical degradants like Imp-2 and Imp-6 [10].
Liquid Chromatography-Tandem Mass Spectrometry (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry is essential for pharmacokinetic studies due to superior sensitivity and specificity:
Parameter | HPLC-UV | Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (Plasma) | Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (Dried Blood Spots) | |
---|---|---|---|---|
Sample Volume | 100 µL | 25 µL | 50 µL (capillary blood) | |
Runtime | 60 minutes | 3.0 minutes | 4.0 minutes | |
LOQ | 50 ng/mL | 1.5 ng/mL | 3 ng/mL | |
Accuracy | 98–102% | 95–105% | 93–107% | |
Primary Use | Impurity profiling | Pediatric pharmacokinetics | Field studies | [2] [4] [5] |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry enables long-term stability assessment (>3 years for dried blood spots at 20°C) and detects piperaquine up to 8 weeks post-dose [5]. The Pentafluorophenyl (PFP) columns enhance retention and peak symmetry but exhibit inter-brand variability [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0